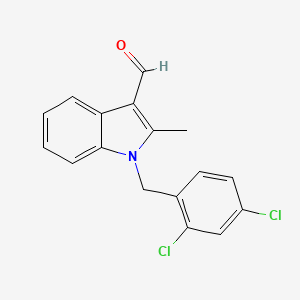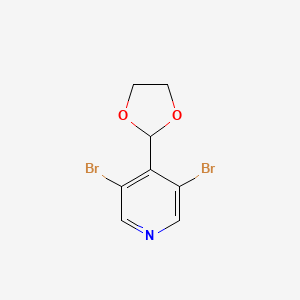
2-(4-Biphenylyl)imidazole
Vue d'ensemble
Description
2-(4-Biphenylyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a biphenyl group at the 2-position. Imidazoles are known for their versatility and presence in various biologically active molecules. The biphenyl group enhances the compound’s stability and potential for interaction with biological targets, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenylyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-biphenylcarboxaldehyde with glyoxal and ammonia or an amine under acidic conditions. This reaction forms the imidazole ring with the biphenyl group attached at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Catalysts and solvents are chosen to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and microwave-assisted synthesis are examples of techniques that can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Biphenylyl)imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the imidazole ring or the biphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated imidazole or biphenyl derivatives.
Applications De Recherche Scientifique
2-(4-Biphenylyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Biphenylyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The biphenyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Phenylimidazole: Lacks the additional phenyl ring, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Contains additional phenyl groups, which may alter its reactivity and applications.
2-(4-Methoxyphenyl)imidazole: The methoxy group introduces different electronic effects compared to the biphenyl group.
Uniqueness: 2-(4-Biphenylyl)imidazole is unique due to the presence of the biphenyl group, which enhances its stability and potential for interaction with biological targets. This makes it a valuable compound in medicinal chemistry and material science .
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-16-10-11-17-15/h1-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGKRSMAHPWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3305772.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B3305786.png)
![1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3305791.png)


![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3305811.png)
![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)

![6H-Pyrrolo[2,3-b]thieno[2,3-d]pyridine-2-carboxylic acid](/img/structure/B3305850.png)
